molecular formula C10H19NO4 B1400366 tert-Butyl azetidine-3-carboxylate acetate CAS No. 1236144-52-7

tert-Butyl azetidine-3-carboxylate acetate

Cat. No. B1400366
M. Wt: 217.26 g/mol
InChI Key: ZAYKPGRYPKUMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “tert-butyl acetate” can be synthesized via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . Another compound, “tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate”, is used as a precursor to the synthesis of thia and oxa-azaspiro [3.4]octanes .

Scientific Research Applications

Synthesis of Azetidine Derivatives

  • Azetidine-2-carboxylic acid analogs with heteroatomic side chains at the 3-position have been synthesized, serving as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
  • Novel synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Deprotection Techniques

  • Aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, preserving the stereochemical integrity of substrates and offering a mild, high-yielding, and convenient workup process (Li et al., 2006).

Modular Synthesis and Functionalization

  • The base-promoted α-alkylation of azetidine-2-carboxylic acid esters has been improved using diastereomerically pure borane complexes, enabling the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama et al., 2018).
  • A strain-release-driven homologation method for boronic esters has been developed for the modular synthesis of azetidines, leveraging the high ring strain associated with azabicyclo[1.1.0]butane for the construction of azetidinyl boronic esters, which can be further functionalized (Fawcett et al., 2019).

properties

IUPAC Name

acetic acid;tert-butyl azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C2H4O2/c1-8(2,3)11-7(10)6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYKPGRYPKUMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl azetidine-3-carboxylate acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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